2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Descripción

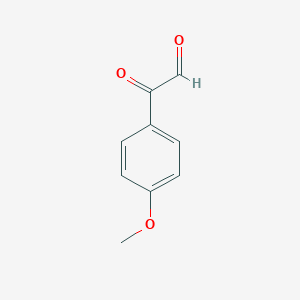

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZBSIXPXJKKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061474 | |

| Record name | Benzeneacetaldehyde, 4-methoxy-.alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-95-5 | |

| Record name | (4-Methoxyphenyl)glyoxal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphenylglyoxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetaldehyde, 4-methoxy-.alpha.-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetaldehyde, 4-methoxy-.alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)-2-oxoacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-METHOXYPHENYL)GLYOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IE1619UGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidations of 2 4 Methoxyphenyl 2 Oxoacetaldehyde Reactivity

Nucleophilic Addition Pathways

The electrophilic nature of the two carbonyl carbons in 2-(4-methoxyphenyl)-2-oxoacetaldehyde makes it a prime substrate for nucleophilic attack. However, the aldehyde carbonyl is significantly more reactive towards nucleophiles than the ketone, a general trend attributed to both steric and electronic factors. quora.comlibretexts.org The aldehyde has a smaller hydrogen substituent, offering less steric hindrance to an incoming nucleophile compared to the bulkier 4-methoxyphenyl (B3050149) group of the ketone. quora.com Electronically, the single alkyl/aryl group on the aldehyde carbonyl provides less electron-donating inductive stabilization of the partial positive charge on the carbonyl carbon compared to the two groups on a ketone. libretexts.orgallstudiesjournal.com

Divergent Reactivity with Organometallic Reagents: Grignard vs. Organocuprates

The choice of organometallic reagent can lead to dramatically different outcomes in reactions with 2-oxoaldehydes like this compound. Research has revealed a unique divergence in reactivity between highly reactive Grignard reagents and softer organocuprates. acs.orgnih.gov

Surprisingly, the aldehyde functional group in 2-oxoaldehydes displays a marked reluctance to react with potent Grignard reagents. acs.orgnih.gov While Grignard reagents are well-known for their robust 1,2-addition to simple aldehydes, their interaction with 2-oxoaldehydes is often sluggish or results in complex product mixtures. This diminished reactivity is attributed to the presence of the adjacent α-keto group, which influences the electronic environment of the aldehyde. acs.orgnih.gov

In stark contrast, moderately reactive organomagnesium cuprates readily engage in a clean nih.govnih.gov addition reaction with the aldehyde carbonyl. acs.orgnih.gov This reaction proceeds under anaerobic conditions to selectively yield α-hydroxy ketones. acs.org If the reaction is conducted in the presence of air, the initial α-hydroxy ketone intermediate undergoes a subsequent copper(I)-mediated oxidation to produce 1,2-diones (benzils) in good yields. acs.org This selective reactivity highlights the utility of organocuprates in accessing specific products from 2-oxoaldehydes that are not achievable with traditional Grignard reagents.

| Organometallic Reagent | Substrate | Reaction Condition | Primary Product | Observed Reactivity |

|---|---|---|---|---|

| Grignard Reagent (R-MgX) | This compound | Standard | No Reaction / Complex Mixture | The aldehyde shows an unexpected reluctance to react. acs.orgnih.gov |

| Organocuprate (R₂CuLi) | This compound | Anaerobic | α-Hydroxy Ketone | Selective nih.govnih.gov addition to the aldehyde carbonyl occurs. acs.orgnih.gov |

| Organocuprate (R₂CuLi) | This compound | Aerobic (in presence of air) | 1,2-Dione (Benzil) | Initial nih.govnih.gov addition is followed by Cu(I)-mediated oxidation. acs.org |

Role of the Adjacent Carbonyl Group in Aldehyde Electrophilicity

The reactivity of a carbonyl group is fundamentally linked to the electrophilicity of its carbon atom. libretexts.org In this compound, the two adjacent carbonyl groups mutually influence each other's reactivity through a powerful electron-withdrawing inductive effect.

The ketone carbonyl acts as a strong electron-withdrawing group, pulling electron density away from the adjacent aldehyde carbonyl carbon. This effect intensifies the partial positive charge (δ+) on the aldehyde carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack compared to a simple aliphatic or aromatic aldehyde. allstudiesjournal.comlibretexts.org This electronic activation is a key factor in the reactivity of α-oxoaldehydes, which are classified as reactive electrophilic species (RES). nih.gov While this heightened electrophilicity would suggest a rapid reaction with strong nucleophiles like Grignard reagents, the observed reluctance points to a more complex interplay of factors, possibly involving chelation or alternative reaction pathways that are not productive.

Stereochemical Outcomes of Addition Reactions

The nucleophilic addition to the aldehyde group of this compound involves the transformation of a trigonal planar, sp²-hybridized carbon into a tetrahedral, sp³-hybridized carbon. libretexts.orglibretexts.org Since the two substituents on the aldehyde carbon (the hydrogen and the 4-methoxyphenyl-carbonyl group) are different, this carbon is prochiral.

In the absence of any chiral influence (such as a chiral catalyst or a pre-existing stereocenter in the nucleophile), the nucleophile can attack either the Re or Si face of the planar carbonyl group with equal probability. libretexts.orglibretexts.org This non-selective attack results in the formation of a new stereocenter as a 50:50 mixture of the (R) and (S) enantiomers. The final product is therefore a racemic mixture. saskoer.ca

If, however, the reaction is conducted using a chiral catalyst or if the substrate or nucleophile already contains a stereocenter, the two faces of the aldehyde become diastereotopic. Attack from one face may be sterically or electronically favored over the other, leading to a mixture of diastereomers in unequal amounts. saskoer.ca This principle is the basis for asymmetric synthesis, where chiral catalysts are designed to control the facial selectivity of nucleophilic additions to create a preponderance of one enantiomer.

Complex Cyclization and Annulation Reactions

The dual carbonyl functionality of this compound makes it a versatile precursor for the synthesis of various heterocyclic and carbocyclic structures through cyclization and annulation reactions. These transformations often rely on specialized catalytic systems to control the reaction pathway and achieve high selectivity.

N-Heterocyclic Carbene (NHC) Catalysis and Mechanistic Intermediates

N-Heterocyclic Carbene (NHC) catalysis has emerged as a powerful tool for promoting unique transformations of aldehydes. researchgate.net The key feature of NHC catalysis is its ability to induce "umpolung" or polarity inversion of the aldehyde carbonyl carbon. researchgate.net

The catalytic cycle begins with the nucleophilic attack of the NHC on the electrophilic aldehyde carbon of this compound. This forms a zwitterionic tetrahedral intermediate. A subsequent, often rate-limiting, proton transfer from the former aldehyde carbon to the oxygen atom generates the crucial Breslow intermediate . nih.govrsc.org This enaminol species is an acyl anion equivalent, meaning the original aldehyde carbon is now nucleophilic. researchgate.net

The Breslow intermediate is a central player in a multitude of subsequent reactions. rsc.org In some pathways, it can act as a nucleophile, for instance, in benzoin or Stetter reactions. Alternatively, under oxidative conditions, the Breslow intermediate can be oxidized to form a highly electrophilic acyl azolium intermediate. nih.govnih.govnih.gov This species is a potent acylating agent and can react with various nucleophiles. nih.govdigitellinc.com The ability to generate either a potent nucleophile (Breslow intermediate) or a potent electrophile (acyl azolium) from the same starting aldehyde highlights the remarkable versatility of NHC catalysis. researchgate.netresearchgate.net This dual reactivity has been exploited in a wide range of arylacylation and C(sp³)–H acylation reactions. nih.govresearchgate.net

| Intermediate | Formation | Chemical Nature | Role in Catalysis |

|---|---|---|---|

| NHC-Aldehyde Adduct | Nucleophilic attack of NHC on aldehyde carbonyl. nih.gov | Zwitterionic Tetrahedral Intermediate | Precursor to the Breslow intermediate. |

| Breslow Intermediate | Proton transfer within the NHC-aldehyde adduct. rsc.org | Nucleophilic (Acyl Anion Equivalent) | Key umpolung species for reactions like benzoin and Stetter condensations. researchgate.net |

| Acyl Azolium Ion | Oxidation of the Breslow intermediate. nih.govnih.gov | Highly Electrophilic (Acylating Agent) | Reacts with nucleophiles in oxidative esterification, amidation, etc. nih.govdigitellinc.com |

Metal-Mediated Cyclization Pathways (e.g., Indium-Promoted Lactonization)

Metal-mediated reactions offer another avenue for the cyclization of this compound and related compounds. While specific examples of indium-promoted lactonization with this exact substrate are not extensively documented, the principles of such reactions can be inferred from related transformations. Indium is a versatile metal in organic synthesis, known for mediating a variety of carbon-carbon bond-forming reactions, including allylations of carbonyl compounds and Reformatsky-type reactions, which can lead to lactones. acs.orgnih.govacs.org

In a hypothetical indium-promoted lactonization, indium metal would likely facilitate the formation of an organoindium nucleophile from a suitable pronucleophile (e.g., an α-haloester in a Reformatsky-type reaction). This nucleophile would then add to the aldehyde carbonyl of this compound. The resulting indium alkoxide intermediate could then undergo an intramolecular cyclization, with the newly formed alcohol oxygen attacking an ester group to form the lactone ring.

More broadly, various metals, including copper, can catalyze cascade or radical-mediated cyclizations. researchgate.net For instance, copper-catalyzed intramolecular cyclization of related isocyanoacetophenone derivatives is a known method for constructing quinoline frameworks. researchgate.net These processes often involve the formation of radical intermediates that undergo tandem cyclization events to build complex heterocyclic systems. The rich functionality of this compound makes it an excellent candidate for such metal-mediated cascade reactions to generate diverse molecular architectures.

Autoxidation and Redox Processes in Condensation Reactions

The reactivity of arylglyoxals such as this compound in condensation reactions is significantly influenced by redox processes. These processes are intrinsic to the bifunctional nature of the α-ketoaldehyde moiety. A prominent redox reaction applicable to arylglyoxals, which lack α-hydrogens and are therefore non-enolizable, is the Cannizzaro reaction. nih.govbeilstein-journals.org This reaction represents a classic example of a base-induced disproportionation, a process where a single reactant is simultaneously oxidized and reduced. youtube.comyoutube.comyoutube.com

In a typical intermolecular Cannizzaro reaction, two molecules of an aldehyde react in the presence of a strong base. One molecule is oxidized to a carboxylic acid, while the other is reduced to a primary alcohol. nih.govorganicreactions.org The mechanism commences with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule, effecting its reduction to an alkoxide, while the first molecule is oxidized to a carboxylic acid. organicreactions.org

For α-ketoaldehydes like this compound, an intramolecular version of this reaction can occur, which is mechanistically related to the Benzilic acid rearrangement. organic-chemistry.org In this intramolecular redox process, the aldehyde group is reduced to a primary alcohol, and the ketone group is oxidized to a carboxylic acid, all within the same molecule, ultimately forming an α-hydroxy acid after rearrangement. This transformation is highly efficient for α-keto aldehydes, yielding the corresponding α-hydroxy carboxylic acids in excellent yields. organic-chemistry.org This pathway underscores the inherent susceptibility of the arylglyoxal structure to undergo internal redox transformations under basic conditions, which can compete with or be a part of condensation pathways.

Table 1: Examples of Cannizzaro-type Disproportionation Reactions This table illustrates typical outcomes of Cannizzaro and related disproportionation reactions for various aldehydes.

| Substrate | Base/Catalyst | Products | Yield (%) | Ref. |

|---|---|---|---|---|

| Benzaldehyde | KOH | Benzyl alcohol, Potassium benzoate | ~50% each | organicreactions.org |

| Furfural | NaOH (Microwave) | Furfuryl alcohol, Sodium furoate | 90 (total conversion) | researchgate.net |

| Phenylglyoxal | Strong Base | Mandelic Acid | High | organic-chemistry.org |

Rearrangement Mechanisms in Arylglyoxal Transformations

The most significant rearrangement mechanism for this compound and other arylglyoxals is the Benzilic acid rearrangement. This reaction is a characteristic transformation of 1,2-dicarbonyl compounds, including α-ketoaldehydes and 1,2-diketones, which rearrange to form α-hydroxy carboxylic acids in the presence of a strong base. wikipedia.orgorganic-chemistry.org The process can be described as an intramolecular 1,2-rearrangement and is also considered an internal redox reaction, as one carbonyl carbon is oxidized and the other is reduced. wikipedia.org

The established mechanism for the Benzilic acid rearrangement proceeds through several key steps:

Nucleophilic Attack: A hydroxide ion performs a nucleophilic attack on one of the carbonyl groups (in the case of an arylglyoxal, this is typically the more electrophilic ketone carbonyl) to form a tetrahedral alkoxide intermediate. wikipedia.orguomustansiriyah.edu.iq

Bond Rotation: The intermediate undergoes bond rotation to position the migrating group (the 4-methoxyphenyl group) for attack on the adjacent carbonyl carbon. wikipedia.org

1,2-Aryl Migration: In a concerted step, the aryl group migrates from its original carbon to the neighboring carbonyl carbon. This migration is the rate-determining step and results in the formation of a rearranged carboxylate intermediate. wikipedia.orguomustansiriyah.edu.iq

Protonation: A rapid proton transfer from the solvent or upon acidic workup neutralizes the carboxylate to yield the final α-hydroxy carboxylic acid product, in this case, 2-hydroxy-2-(4-methoxyphenyl)acetic acid (4-methoxymandelic acid). rsc.org

The efficiency and outcome of the Benzilic acid rearrangement are influenced by the migratory aptitude of the substituent groups. Generally, aryl groups exhibit a high propensity for migration. slideshare.net Studies have shown that aryl groups with electron-withdrawing substituents migrate faster, while those with electron-donating groups, such as the methoxy (B1213986) group in this compound, also readily migrate. wikipedia.org In unsymmetrical diketones, the group that can better stabilize a positive charge during the transition state is expected to migrate, although the mechanism is formally considered a carbanionic rearrangement. slideshare.netstackexchange.com

Table 2: Benzilic Acid Rearrangement of 1,2-Dicarbonyl Compounds This table provides examples of the Benzilic acid rearrangement, highlighting the transformation of various diketones into α-hydroxy acids.

| Substrate | Base | Product | Yield (%) | Ref. |

|---|---|---|---|---|

| Benzil | KOH / EtOH-H₂O | Benzilic acid | 32-64 | rsc.org |

| Furil | KOH | Furilic acid | High | N/A |

| Cyclopentane-1,2-dione | Strong Base | 1-Hydroxycyclopentanecarboxylic acid | High | wikipedia.org |

Strategic Applications of 2 4 Methoxyphenyl 2 Oxoacetaldehyde in Advanced Organic Synthesis

Total Synthesis and Analog Design of Complex Natural Products

The strategic use of functionalized building blocks is paramount in the total synthesis of complex natural products. The unique reactivity of α-ketoaldehydes could potentially be leveraged for the stereoselective construction of intricate molecular architectures.

The Eudistidins are a family of marine alkaloids characterized by their complex, polycyclic structures. The total synthesis of these molecules often requires innovative synthetic strategies and the use of highly functionalized intermediates. Despite the potential for 2-(4-Methoxyphenyl)-2-oxoacetaldehyde to serve as a precursor to key fragments of these alkaloids, no published synthetic routes have incorporated this specific compound.

The vast structural diversity of marine natural products presents a continuous challenge and opportunity for synthetic chemists. While α-ketoaldehydes could, in principle, be valuable in the synthesis of various marine metabolites, there is no evidence in the current body of scientific literature to suggest that this compound has been utilized for this purpose.

Biological Activities and Mechanistic Insights Derived from 2 4 Methoxyphenyl 2 Oxoacetaldehyde Derivatives

Modulation of Protein-Protein Interactions (e.g., p300/HIF-1α)

The interaction between the transcriptional coactivator p300 and Hypoxia-Inducible Factor-1α (HIF-1α) is a critical component of the cellular response to low oxygen levels (hypoxia), a condition often observed in solid tumors. researchgate.netnih.gov This interaction is essential for the transcriptional activation of genes that promote tumor survival, angiogenesis, and metastasis. researchgate.netnih.gov Consequently, the disruption of the p300/HIF-1α protein-protein interaction (PPI) has emerged as a promising strategy for the development of novel anti-cancer agents. researchgate.netnih.govpatsnap.comnih.gov

While various classes of small molecules, such as indandiones, benzoquinones, and constrained peptides, have been investigated as inhibitors of the p300/HIF-1α interaction, there is currently no direct scientific evidence in the available literature to suggest that derivatives of 2-(4-methoxyphenyl)-2-oxoacetaldehyde specifically modulate this particular protein-protein interaction. nih.govnih.gov The research on p300/HIF-1α inhibitors has primarily focused on other chemical scaffolds. nih.govpatsnap.comnih.govresearchgate.net For instance, natural product screening has led to the identification of pyrroloiminoquinone alkaloids from marine sponges that inhibit HIF-1α transcriptional activity by disrupting its interaction with p300. patsnap.com Similarly, constrained peptides derived from CITED2 have been designed to potently inhibit the HIF1α/p300 interaction. nih.gov

The exploration of novel chemical entities that can effectively and selectively inhibit the p300/HIF-1α interaction remains an active area of research in oncology. researchgate.netresearchgate.net The identification of such inhibitors could provide new therapeutic avenues for cancers that are dependent on hypoxic conditions for their growth and progression. researchgate.net

Evaluation of Cytotoxic and Anti-proliferative Effects (Mechanistic Basis)

The cytotoxic and anti-proliferative effects of compounds containing the 4-methoxyphenyl (B3050149) moiety have been evaluated against various cancer cell lines, suggesting a potential for this structural motif in the design of anti-cancer agents. For instance, 4-methoxychalcone, which shares the methoxyphenyl group, has been shown to enhance the cytotoxicity of the chemotherapeutic drug cisplatin (B142131) in A549 lung cancer cells. nih.gov The proposed mechanism involves the inhibition of the Nrf2/ARE-mediated defense mechanism, leading to increased oxidative stress and apoptosis. nih.gov Another study on methoxyphenyl chalcone (B49325) demonstrated its ability to induce apoptosis and eradicate cancer stem cells in aggressive epithelial cancers, sensitizing them to cisplatin. nih.gov

Furthermore, derivatives of 4-allyl-2-methoxyphenol have exhibited good activity in inhibiting the growth of the human breast cancer cell line MCF-7. neliti.com While direct cytotoxic data for this compound from peer-reviewed research is limited, the activity of structurally related compounds underscores the potential of the 4-methoxyphenyl pharmacophore in oncology research. The mechanistic basis for the cytotoxicity of such compounds often involves the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways crucial for cancer cell survival and proliferation. nih.govmdpi.com

| Compound/Derivative Class | Cell Line | Observed Effect | Potential Mechanism of Action |

|---|---|---|---|

| 4-Methoxychalcone | A549 (Lung Cancer) | Enhances cisplatin-induced cytotoxicity | Inhibition of Nrf2/ARE pathway, increased oxidative stress nih.gov |

| Methoxyphenyl chalcone | Epithelial Cancer | Induces apoptosis, eradicates cancer stem cells | Dephosphorylation of Bcl2-associated agonist of cell death protein, caspase activation nih.gov |

| 4-Allyl-2-methoxyphenol derivatives | MCF-7 (Breast Cancer) | Inhibition of cell growth | Not specified neliti.com |

Antimicrobial and Antifungal Spectrum of Derivatives

Derivatives incorporating the 2-(4-methoxyphenyl) scaffold have been synthesized and evaluated for their antimicrobial and antifungal properties. A study focused on 2-(4-methoxyphenyl)-4,5-diphenyl-1,3-thiazole and 2-(4-hydroxyphenyl)-4,5-diphenyl-1,3-triazole derivatives reported promising antibacterial and antifungal activities when compared to standard drugs like ciprofloxacin (B1669076) and griseofulvin, respectively. researchgate.net Another related compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, when coated on magnetic nanoparticles, demonstrated antibacterial activity against both Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). researchgate.net

Additionally, research on 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), which shares the methoxyphenyl moiety, has revealed its antibacterial efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). researchgate.netnih.gov The mechanism of action is believed to involve damage to the cell membrane. researchgate.netnih.gov HMB has also demonstrated significant antifungal activity against Fusarium graminearum, a pathogen that affects cereal crops. nih.gov The antifungal mechanism includes disruption of the cell membrane integrity and inhibition of mycotoxin biosynthesis. nih.gov These findings suggest that the 4-methoxyphenyl group can be a valuable component in the design of new antimicrobial and antifungal agents.

| Derivative Class | Tested Organisms | Activity |

|---|---|---|

| 2-(4-methoxyphenyl)-4,5-diphenyl-1,3-thiazole/triazole derivatives | Bacteria and Fungi | Promising antibacterial and antifungal activity researchgate.net |

| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated nanoparticles | E. coli, S. aureus | Antibacterial activity researchgate.net |

| 2-hydroxy-4-methoxybenzaldehyde | S. aureus (including MRSA), Fusarium graminearum | Antibacterial and antifungal activity researchgate.netnih.govnih.gov |

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For derivatives of this compound, while specific and comprehensive SAR studies are not extensively documented in the reviewed literature, general principles can be inferred from related classes of compounds.

For cytotoxic agents, SAR studies often reveal that the nature and position of substituents on the aromatic rings significantly influence activity. For instance, in a series of terphenyllin (B1681270) derivatives, the introduction of various alkyl substituents was found to be important for improving cytotoxicity. nih.gov Similarly, for quinoxaline (B1680401) derivatives, the type and position of substituents were shown to modulate their anticancer activity. mdpi.com

In the context of antimicrobial and antifungal agents, SAR studies on various heterocyclic compounds have demonstrated that modifications to the core structure and its substituents can dramatically alter the spectrum and potency of activity. For example, in a study of phenoxazine (B87303) derivatives, the cytotoxic activity was correlated with physicochemical parameters like electron affinity and the octanol-water distribution coefficient (log-P). nih.gov The development of effective therapeutic agents from this compound would necessitate systematic SAR studies to identify the key structural features required for potent and selective biological activity, whether it be cytotoxic, antimicrobial, or antifungal.

Computational and Theoretical Chemistry Investigations of 2 4 Methoxyphenyl 2 Oxoacetaldehyde

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. It has been widely applied to study various aspects of organic compounds, from reaction mechanisms to spectroscopic properties.

DFT calculations are instrumental in elucidating reaction pathways by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, a key factor in reaction kinetics.

For 2-(4-Methoxyphenyl)-2-oxoacetaldehyde, DFT could be used to model reactions such as oxidation of the aldehyde group to a carboxylic acid or reduction of the ketone and aldehyde moieties. While specific DFT studies on the reaction mechanisms of this compound are not extensively detailed in the literature, the methodology is well-established. For example, computational studies on the enzymatic cleavage of similar compounds, like 1-(3′,4′-dimethoxyphenyl)propene, have successfully used DFT to characterize the reactants, intermediates, transition states, and products involved in their transformation. mdpi.com Such an approach for this compound would involve proposing a stepwise mechanism, optimizing the geometry of each species, and calculating the corresponding energies to construct a complete reaction energy profile. These computational investigations can provide a molecular-level understanding of complex reaction pathways. pitt.edu

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | Starting material (e.g., this compound) | 0.0 |

| Transition State 1 (TS1) | Energy barrier for the first step | +25.4 |

| Intermediate | A meta-stable species formed during the reaction | -5.2 |

| Transition State 2 (TS2) | Energy barrier for the second step | +15.8 |

| Product | Final molecule of the reaction | -20.1 |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). libretexts.orgpku.edu.cn The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

| Parameter | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | - | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | 0.21 | Reciprocal of hardness; indicates higher reactivity. |

DFT calculations are also a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular structures and vibrations, aiding in structural elucidation.

NMR Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov These calculations provide predicted ¹H and ¹³C NMR chemical shifts that can be compared with experimental data to confirm molecular structures. nih.gov For this compound, simulations could help assign the signals for the aromatic protons, the methoxy (B1213986) group, and the aldehyde proton.

IR Spectroscopy: Theoretical infrared (IR) spectra can be simulated by calculating the vibrational frequencies of a molecule. chemrxiv.org In the harmonic approximation, DFT calculations yield a set of vibrational modes and their corresponding frequencies and intensities. chemrxiv.org These calculated frequencies are often systematically overestimated and are corrected using empirical scaling factors to achieve better agreement with experimental spectra. chemrxiv.org Such simulations for this compound would predict characteristic peaks for C=O stretching (ketone and aldehyde), C-O-C stretching (ether), and aromatic C-H bending.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. mdpi.comgithub.com This method calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the peaks in the experimental spectrum. researchgate.net For this compound, TD-DFT could predict the electronic transitions, likely π→π* and n→π*, responsible for its UV-Vis absorption profile. biointerfaceresearch.com

| Spectroscopy | Parameter | Experimental Value | Simulated Value (Method) |

|---|---|---|---|

| ¹H NMR | Aldehyde H (ppm) | 9.53 | 9.61 (B3LYP/6-31G(d)) |

| ¹³C NMR | Ketone C=O (ppm) | 195.2 | 194.5 (B3LYP/6-31G(d)) |

| IR | C=O Stretch (cm⁻¹) | ~1680-1710 | 1705 (B3LYP/6-31G(d), scaled) |

| UV-Vis | λmax (nm) | 285 | 280 (TD-DFT/B3LYP) |

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). sci-hub.se This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking studies could be performed to explore its potential interactions with various biological targets. The process involves generating a 3D model of the compound and docking it into the active site of a target protein. The docking algorithm samples different conformations and orientations of the ligand, scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net Lower binding energies typically indicate more favorable interactions.

While specific docking studies on this compound are not prominent, research on structurally similar compounds highlights the potential applications. For instance, derivatives of methoxyphenyl compounds have been docked against targets like HIV-1 Vif antagonists and various cancer-related proteins to assess their inhibitory potential. researchgate.netnih.gov A hypothetical docking study of this compound could identify key interactions, such as hydrogen bonds or hydrophobic contacts, with amino acid residues in an enzyme's active site, providing a basis for its potential biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an activity, such as inhibitory concentration (IC₅₀) or binding affinity.

The development of a QSAR model for derivatives of this compound would involve several steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activity is required.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) is calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

Once validated, a QSAR model can be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. zsmu.edu.ua While no specific QSAR models for this compound derivatives were identified, this methodology is a standard and powerful tool in medicinal chemistry for optimizing lead compounds.

Advanced Spectroscopic and Structural Characterization Methodologies in 2 4 Methoxyphenyl 2 Oxoacetaldehyde Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-(4-methoxyphenyl)-2-oxoacetaldehyde in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton and carbon signals.

1D and 2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY, LR-HSQMBC)

One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental data for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns (J-coupling). The ¹³C NMR spectrum indicates the number of unique carbon environments.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Atom | ¹H Chemical Shift (δ ppm) | Multiplicity | J (Hz) | Integration | ¹³C Chemical Shift (δ ppm) |

|---|---|---|---|---|---|

| Aldehyde-H | 9.53 | s | - | 1H | - |

| Aldehyde-C | - | - | - | - | 192.5 |

| Ketone-C=O | - | - | - | - | 195.2 |

| Ar-H (ortho to C=O) | 8.06 | d | 8.7 | 2H | 132.4 |

| Ar-H (ortho to OCH₃) | 7.02 | d | 8.7 | 2H | 114.4 |

| Ar-C (ipso, C-C=O) | - | - | - | - | 126.7 |

| Ar-C (ipso, C-OCH₃) | - | - | - | - | 164.0 |

| Methoxy-H | 3.83 | s | - | 3H | - |

Data sourced from CDCl₃ solvent readings.

To confirm the connectivity of the atoms, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. emerypharma.comweizmann.ac.il For this compound, a COSY spectrum would show a cross-peak between the aromatic protons at δ 8.06 and δ 7.02, confirming their adjacent positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. huji.ac.il An HSQC spectrum would definitively link the proton at δ 3.83 to the methoxy (B1213986) carbon at δ 56.1, the protons at δ 8.06 to the carbons at δ 132.4, and the protons at δ 7.02 to the carbons at δ 114.4.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. libretexts.org Key HMBC correlations would include:

From the aldehyde proton (δ 9.53) to the ketone carbonyl carbon (δ 195.2) and the aromatic C-ipso carbon (δ 126.7).

From the methoxy protons (δ 3.83) to the aromatic carbon at the point of attachment (δ 164.0).

From the aromatic protons (δ 8.06) to the ketone carbonyl carbon (δ 195.2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. ucl.ac.uk It is particularly useful for determining stereochemistry and conformation. A NOESY spectrum would show a cross-peak between the methoxy protons (δ 3.83) and the adjacent aromatic protons (δ 7.02), confirming their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, HRMS provides an experimental mass that can be compared to the calculated exact mass of its molecular formula, C₉H₈O₃. chemicalbook.comcymitquimica.com

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈O₃ |

| Calculated Exact Mass | 164.04734 u |

An experimental HRMS result matching the calculated exact mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. For instance, HRMS data for a related benzimidazole (B57391) derivative confirmed its formula with high precision (Calculated for C₁₄H₁₃N₂O [M+H]⁺: 225.1022, found: 225.1021). rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: FTIR is particularly sensitive to polar bonds and is used to identify key functional groups. mcgill.caperkinelmer.com The spectrum of this compound is expected to show strong absorptions corresponding to its carbonyl and ether functionalities.

Table 3: Predicted Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050-3100 | C-H Stretch | Aromatic |

| ~2950-3000 | C-H Stretch | Methoxy (CH₃) |

| ~2720, ~2820 | C-H Stretch (Fermi doublet) | Aldehyde |

| ~1710-1730 | C=O Stretch | Aldehyde Carbonyl |

| ~1670-1690 | C=O Stretch | Aryl Ketone Carbonyl |

| ~1590-1610 | C=C Stretch | Aromatic Ring |

| ~1250-1270 | C-O-C Asymmetric Stretch | Aryl Ether |

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR, as it is more sensitive to non-polar, symmetric bonds. nih.gov For this compound, Raman would be particularly useful for observing the symmetric stretching vibrations of the aromatic ring and the C=C bonds, which may be weak in the IR spectrum. The technique has been used to study related glyoxal (B1671930) compounds in aqueous solutions. researchgate.net

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the exact three-dimensional structure of a crystalline solid. mpg.de It provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

While a crystal structure for this compound itself is not widely published, the technique's utility is demonstrated by the structural analysis of numerous related methoxyphenyl derivatives. iosrjournals.orgresearchgate.net For example, analysis of a derivative provides the type of high-precision data that would be obtained for the title compound.

Table 4: Representative Data from Single Crystal X-ray Diffraction of a Methoxyphenyl Derivative

| Parameter | Description |

|---|---|

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). iosrjournals.org |

| Space Group | The symmetry elements present in the crystal structure (e.g., P2₁/c). eurjchem.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C=C, C-O). |

| Bond Angles | Angles formed by three connected atoms (e.g., O=C-C, C-O-C). |

This technique provides the ultimate, unambiguous proof of the molecular structure in the solid state, serving as a final confirmation of the assignments made by spectroscopic methods.

Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from impurities and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of a compound. epa.gov A sample is passed through a column (commonly a reverse-phase C18 column) with a liquid mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Different compounds in the mixture elute at different retention times. The area of the peak corresponding to the target compound relative to the total area of all peaks provides a quantitative measure of its purity. researchgate.netresearchgate.net

Table 5: Representative HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 2.54 | 1.2 | Impurity A |

| 2 | 4.88 | 98.5 | This compound |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. waters.combldpharm.com This hyphenated technique is invaluable for reaction monitoring. As a reaction proceeds, small aliquots can be analyzed by LC-MS to track the disappearance of starting materials and the appearance of the desired product by monitoring their respective mass-to-charge ratios (m/z) over time. This allows for precise determination of reaction completion and the identification of any intermediates or byproducts.

Future Research Directions and Unexplored Avenues in 2 4 Methoxyphenyl 2 Oxoacetaldehyde Chemistry

Development of Sustainable and Green Synthetic Protocols

The future of chemical synthesis lies in the development of environmentally benign processes. For 2-(4-Methoxyphenyl)-2-oxoacetaldehyde and related aryl glyoxals, a key research direction is the shift away from conventional methods that often rely on stoichiometric, and sometimes toxic, oxidants. researchgate.net The focus is now on creating sustainable protocols that minimize waste, reduce energy consumption, and utilize greener reagents and solvents.

Promising avenues for future investigation include:

Catalyst-Free Reactions: Exploring reactions that can proceed efficiently without a catalyst, often under reflux in green solvents like water or ethanol, represents a significant step towards sustainability. nih.gov

Green Solvent Systems: The use of water, ethanol-water mixtures, or ionic liquids as reaction media is a critical area of development. nih.govrsc.org Research into deep eutectic solvents, which can function as both the solvent and catalyst, is also a promising frontier. researchgate.net

Electrochemical Synthesis: Leveraging electricity as a "reagent" in electrochemical reactions is an inherently green strategy, as it avoids the use of traditional oxidizing or reducing agents and minimizes waste. researchgate.net

Photochemical Methods: Light-induced, photocatalytic reactions offer a powerful tool for green synthesis, enabling unique transformations under mild conditions. rsc.orgresearchgate.net Future work could focus on developing visible-light photocatalysis for the synthesis of this compound and its derivatives.

Table 1: Comparison of Synthetic Approaches for Aryl Glyoxals

| Method | Advantages | Disadvantages / Research Gaps | Sustainability Aspect |

| Conventional Oxidation (e.g., SeO₂) | Established methodology | Use of toxic reagents, formation of stoichiometric waste | Low |

| Catalyst-Free Thermal | Simplicity, no catalyst contamination | May require high temperatures/energy | Medium |

| Green Solvent-Based | Reduced environmental impact, safer | Substrate solubility, reaction rates can be slow | High |

| Electrosynthesis | Uses clean reagent (electrons), high atom economy | Requires specialized equipment, electrolyte effects | Very High |

| Photocatalysis | Mild conditions, high selectivity, uses light energy | Catalyst stability and cost, quantum yield efficiency | Very High |

Expansion of Catalytic Systems for Diverse Reactivity

While traditional metal-based catalysis has been employed in reactions involving aryl glyoxals, future research will increasingly focus on expanding the toolkit of catalytic systems to achieve novel reactivity and enhance selectivity. Organocatalysis, which uses small organic molecules as catalysts, is a particularly vibrant area of exploration. scienceopen.combeilstein-journals.org

Key future directions in catalysis include:

Asymmetric Organocatalysis: The development of chiral organocatalysts, such as proline derivatives or thioureas, to control the stereochemistry of reactions involving this compound is a major goal. scienceopen.commdpi.com This would enable the enantioselective synthesis of complex, biologically active molecules.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have shown promise in catalyzing unique transformations. chiba-u.jp Further exploration of NHC-catalyzed reactions, such as annulations and condensations with this compound, could lead to novel heterocyclic frameworks. chiba-u.jp

Photoredox Catalysis: Combining organocatalysis or metal catalysis with photoredox cycles can enable previously inaccessible reactions. researchgate.netnih.govresearchgate.net Applying these synergistic catalytic systems to this compound could unlock new bond-forming strategies.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. Research into identifying or engineering enzymes that can act on this compound would be a significant advance in green chemistry.

In-Depth Elucidation of Complex Biological Pathways

The biological activity of compounds containing the methoxyphenyl group and, more broadly, α-ketoaldehydes, suggests that this compound and its derivatives are likely to interact with biological systems in complex ways. nih.govelectronicsandbooks.commdpi.comnih.gov A critical area for future research is to move beyond preliminary activity screening to a detailed, mechanistic understanding of these interactions at the molecular level.

Future research should focus on:

Target Identification: A major challenge is to identify the specific protein targets of this compound. As reactive electrophiles, α-ketoaldehydes are known to covalently modify nucleophilic amino acid residues like lysine, arginine, and cysteine in proteins through a process known as glycation. rsc.orgnih.govnih.govresearchgate.netresearchgate.net Chemical probe development could be instrumental in identifying these protein targets. rsc.org

Mechanism of Action Studies: Once targets are identified, detailed biochemical and cellular studies are needed to understand how modification by the compound alters protein function and impacts cellular pathways. For instance, some methoxyphenyl-containing compounds have been found to interfere with microtubule dynamics, leading to mitotic arrest and cytotoxicity in cancer cells. nih.govelectronicsandbooks.com Investigating whether derivatives of this compound share this mechanism is a worthwhile pursuit.

Systems Biology Approaches: Utilizing proteomics, metabolomics, and transcriptomics can provide a global view of the cellular response to treatment with the compound, helping to uncover complex pathway interactions and off-target effects.

Design of Novel Functional Molecules with Targeted Applications

The true value of this compound lies in its role as a bifunctional building block for the synthesis of more complex, functional molecules. nih.govrsc.org Its dual reactivity allows it to participate in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.govresearchgate.net This strategy allows for the rapid generation of diverse chemical libraries. researchgate.net

Future research will focus on the rational design of molecules for specific applications:

Medicinal Chemistry: Aryl glyoxals are precursors to a vast array of biologically active heterocycles, including furans, pyrans, imidazoles, and chromenes. nih.govnih.govresearchgate.netrsc.org For example, dihydrochromeno[4,3-b]pyrrol-3-yl derivatives have shown α-glucosidase inhibitory activity, relevant for diabetes treatment, while other structures exhibit antibacterial properties. nih.gov Future work will involve the targeted synthesis of derivatives and screening them for various therapeutic areas, including as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net

Synthesis of Heterocyclic Scaffolds: There is continued interest in developing novel MCRs using this compound to access new and complex heterocyclic ring systems. rsc.orgrsc.orgacs.orgrsc.orgnih.gov These scaffolds are not only important in drug discovery but also in materials science and agrochemicals.

Table 2: Examples of Heterocycles Synthesized from Aryl Glyoxals

| Heterocycle Class | Reactants (in addition to Aryl Glyoxal) | Potential Application |

| Substituted Furans | Amines, Terminal Alkynes | Medicinal Chemistry |

| Benzofurans | Sesamol, Indole | Medicinal Chemistry |

| Pyrano[c]chromenes | 4-Hydroxycoumarin, Malononitrile | Antibacterial Agents |

| 5-Aminoimidazoles | Anilines, Amidines | Chemical Synthesis |

| Pyrano(2,3-d)pyrimidines | Barbituric Acid, Ammonium Acetate | Biologically Active Molecules |

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Activity

Future applications of AI and ML in this area include:

Predictive Bioactivity: Machine learning models can be trained on existing data to predict the biological activity of novel molecules based on their structure. stanford.eduacs.orgbioscipublisher.comnih.govresearchgate.net This allows researchers to computationally screen virtual libraries of derivatives of this compound to prioritize the synthesis of the most promising candidates for a specific biological target.

Synthesis Optimization: AI algorithms can analyze vast datasets of chemical reactions to predict optimal reaction conditions (e.g., catalyst, solvent, temperature), thereby increasing yields and reducing the time and resources spent on experimental optimization. mdpi.comtechnologynetworks.com This could be applied to maximize the efficiency of both the synthesis of the parent compound and its subsequent derivatization.

Retrosynthesis Planning: AI tools can propose novel synthetic routes for complex target molecules derived from this compound, potentially uncovering more efficient or greener pathways that a human chemist might overlook. mdpi.com

De Novo Molecular Design: Generative AI models can design entirely new molecules with desired properties, using this compound as a potential starting fragment, tailored for specific applications in medicine or materials.

Exploration of Material Science Applications

While much of the focus on aryl glyoxals has been in medicinal chemistry, their unique chemical reactivity and the photophysical properties of their derivatives open up avenues for applications in material science. The methoxyphenyl group, in particular, can influence the electronic properties of a molecule.

Unexplored avenues in this domain include:

Functional Dyes and Pigments: The extended conjugation present in many heterocyclic derivatives synthesized from this compound suggests potential as dyes. Research into indolyl-coumarin hybrids, for instance, has already revealed interesting photophysical properties. researchgate.net Future work could explore the synthesis of novel chromophores for applications in sensing, imaging, or organic electronics.

Polymer Chemistry: The bifunctional nature of this compound makes it a potential monomer or cross-linking agent for the synthesis of novel polymers. The carbonyl groups could be used to form polymer backbones or to append functional side chains, leading to materials with tailored thermal, mechanical, or optical properties.

Photochemically Active Materials: The synthesis of molecules like naphtho[1,2-b]benzofuran-7(8H)-ones from aryl glyoxals via photochemical rearrangement points to the potential for creating photoresponsive materials. rsc.org These could be explored for applications in optical data storage, photolithography, or as photo-controlled switches.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Methoxyphenyl)-2-oxoacetaldehyde, and what key intermediates are involved?

- Methodology : A prominent route involves N-heterocyclic carbene (NHC) catalysis. For example, thiazole carbene reacts with this compound (derived from substrate 57) to form a zwitterionic intermediate (detected via LC-MS, m/z = 335.1), followed by an Umpolung process and subsequent cyclization .

- Key Intermediates : Zwitterionic intermediates (e.g., I^t-41 and I^t-42) are critical, with their formation confirmed by mass spectrometry and reaction pathway analysis .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Spectroscopy : NMR (¹H and ¹³C) and IR spectroscopy identify functional groups like the ketone (C=O stretch at ~1700 cm⁻¹) and methoxy protons (δ ~3.8 ppm).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) confirms bond lengths and angles. For example, the crystal structure of its derivative, 2-(4-Methoxyphenyl)-2-oxoethanaminium chloride, shows a mean C–C bond length of 1.393 Å and a refined R factor of 0.035 .

Advanced Research Questions

Q. What catalytic mechanisms are involved in the NHC-mediated synthesis of 2-pyrones using this compound?

- Mechanistic Insights : The reaction proceeds via nucleophilic attack by the carbene on the aldehyde, forming a zwitterionic intermediate. This intermediate undergoes Umpolung (polarity reversal) to generate a Breslow intermediate, which reacts with alkynyl diketones to form 2-pyrone derivatives .

- Experimental Validation : LC-MS tracks intermediates, while DFT calculations support the proposed transition states and regioselectivity .

Q. What analytical challenges arise in detecting and quantifying impurities or degradation products of this compound in complex mixtures?

- Challenges : Hydrate formation (e.g., this compound hydrate) and oxidation byproducts complicate chromatographic separation .

- Solutions : Use of high-resolution LC-MS/MS with stable isotope-labeled internal standards improves specificity. For example, detecting impurities like cyclohexyl derivatives (e.g., Impurity H(EP)) requires optimized reverse-phase HPLC conditions .

Q. How do structural modifications at the methoxy group influence the reactivity and biological activity of this compound derivatives?

- Reactivity : Substituting the methoxy group with halogens (e.g., Cl, Br) alters electronic properties, enhancing electrophilicity. For instance, 2-(4-Bromophenyl)-2-oxoacetaldehyde shows higher susceptibility to nucleophilic substitution than the methoxy analog .

- Biological Activity : Derivatives like 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate exhibit bioactivity as potential biomarkers, with plasma metabolite studies linking structural motifs to specificity in disease models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.